molecular formula C19H19N3O3 B3011255 2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921858-61-9

2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B3011255
CAS No.: 921858-61-9
M. Wt: 337.379
InChI Key: BKGZYGCIYDUUIE-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . The 1,3,4-oxadiazole pharmacophore is recognized for its versatile biological activities and its ability to be strategically hybridized with other anticancer pharmacophores to enhance cytotoxicity against malignant cells and target key enzymes involved in cancer cell proliferation . This compound incorporates specific aromatic substitutions—a 2,5-dimethylphenyl and a 3-methoxyphenyl group—which are designed to optimize its electronic properties and interaction with biological targets. Structurally related 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory effects on a range of critical biological targets in oncology research . These include enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are pivotal for DNA synthesis, cell cycle regulation, and cancer cell survival . The presence of electron-donating groups, such as the methyl and methoxy substituents on this molecule, is a common strategy in drug design to influence the compound's binding affinity and selectivity . Researchers can investigate this compound as a promising candidate for evaluating antiproliferative activity across various cancer cell lines. Its structural profile suggests it is suitable for mechanism-based studies, including enzyme inhibition assays, molecular docking simulations to predict binding interactions, and structure-activity relationship (SAR) analysis to guide the further development of novel therapeutic agents . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-7-8-13(2)15(9-12)11-17(23)20-19-22-21-18(25-19)14-5-4-6-16(10-14)24-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGZYGCIYDUUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 3-methoxybenzohydrazide in the presence of a dehydrating agent to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related acetamide-oxadiazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound: 2-(2,5-Dimethylphenyl)-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]acetamide C₁₉H₁₉N₃O₃ 337.38 Not reported 2,5-Dimethylphenyl; 3-methoxyphenyl
7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 156–158 Thiazole; sulfanyl linker; 3-methylphenyl
8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 Not reported Indolylmethyl; sulfanyl linker; chloro-methylphenyl
5h: 2-((5-(5-Bromobenzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide C₂₀H₁₆BrN₃O₃S 450.33 Not reported Bromobenzofuran; thio linker; 2,4-dimethylphenyl
3a: N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-oxadiazol-2-yl)thio)acetamide C₁₈H₁₃N₅O₄S₂ 443.46 184–185 Pyridinyl; thiazole; nitro group

Key Observations:

  • Substituent Diversity : The target compound lacks a sulfanyl (-S-) or thio (-S-) linker common in analogs (e.g., 7c, 8t), which may reduce its polarity and alter solubility .
  • Molecular Weight : The target compound’s molecular weight (337.38 g/mol) is lower than derivatives with bulky substituents like bromobenzofuran (450.33 g/mol) or indolylmethyl groups (428.5 g/mol) .
  • Functional Groups : The 3-methoxyphenyl group on the oxadiazole ring may enhance electron-donating effects compared to electron-withdrawing groups (e.g., nitro in 3a) .

Key Observations:

  • Enzyme Inhibition Potential: Unlike sulfanyl-containing analogs (e.g., 8t), the target compound’s lack of a sulfur linker may reduce thiol-mediated interactions with enzymes like LOX or BChE .

Key Observations:

  • The target compound’s synthesis likely follows standard acetylation or alkylation protocols, contrasting with ultrasonic-assisted methods used for benzofuran derivatives .

Biological Activity

The compound 2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates a 1,3,4-oxadiazole ring, which is known for its diverse biological properties. The molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, and the molecular weight is approximately 336.38 g/mol. The presence of the oxadiazole moiety is particularly significant, as it has been linked to various pharmacological activities.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess notable antimicrobial properties. In a study evaluating various 1,3,4-oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli13
CPseudomonas aeruginosa12
DKlebsiella pneumoniae10

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. In vivo studies demonstrated that compounds with similar structures reduced paw edema in carrageenan-induced models, indicating significant anti-inflammatory activity . The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity Assessment

CompoundDose (mg/kg)Edema Reduction (%) at 120 min
AB210075
AB310068
AB510070
AB710080

Anticancer Potential

Preliminary studies suggest that compounds featuring the oxadiazole ring may exhibit anticancer properties. Molecular docking studies have shown that these compounds can bind effectively to cancer-related target proteins, indicating potential for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit enzymes like COX-II involved in inflammatory pathways.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.
  • Cytotoxicity Against Cancer Cells : Induction of apoptosis in cancer cell lines through interaction with specific receptors.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, the administration of the compound at varying doses demonstrated a dose-dependent reduction in inflammation. The most effective dose was found to be 100 mg/kg , achieving an edema reduction of approximately 80% at the peak measurement time .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited an inhibition zone comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted acetamide with a 1,3,4-oxadiazole precursor. For example:

Oxadiazole Formation : React 3-methoxyphenyl-substituted hydrazide with a carbonyl agent (e.g., triethyl orthoformate) under reflux to form the 1,3,4-oxadiazole ring .

Acetamide Coupling : Use chloroacetyl chloride or bromoacetyl bromide to functionalize the oxadiazole intermediate. React with 2,5-dimethylphenylamine in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the final acetamide .
Monitor reaction progress via TLC, and purify via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (1:1.5 molar ratio of oxadiazole to acylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • IR Spectroscopy : Confirm presence of amide C=O (~1667 cm⁻¹) and oxadiazole C=N (~1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Identify substituents (e.g., 2,5-dimethylphenyl protons at δ 2.2–2.5 ppm for CH₃, methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N/O percentages (±0.3% deviation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological effects:

Substituent Variation : Synthesize analogs with altered groups (e.g., replacing 3-methoxyphenyl with halogens or electron-withdrawing groups) to assess impact on target binding .

Bioactivity Assays : Test derivatives in enzyme inhibition assays (e.g., lipoxygenase) or cellular models (e.g., hypoglycemic activity in murine hepatocytes) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) .
Prioritize analogs with >50% inhibition at 10 µM and low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) .

Q. What in vivo models are appropriate for assessing the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use tiered preclinical models:

Pharmacokinetics : Administer a single oral dose (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0.5–24 h) and analyze via HPLC-MS to determine Cₘₐₓ, Tₘₐₓ, and bioavailability .

Acute Toxicity : Conduct OECD Guideline 423 tests in Wistar rats, monitoring for mortality, organ weight changes, and histopathology at 300–2000 mg/kg doses .

Subchronic Toxicity : Administer daily doses (50–200 mg/kg) for 28 days. Evaluate hematological, hepatic, and renal parameters .
Compare results to reference drugs (e.g., metformin for hypoglycemic activity) to establish safety margins.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for structurally similar acetamides?

  • Methodological Answer : Address contradictions through:

Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., fixed ATP concentrations in kinase assays) to minimize protocol variability .

Metabolic Stability Checks : Test if divergent results stem from differences in hepatic metabolism (e.g., using liver microsomes from multiple species) .

Crystallographic Validation : Resolve ambiguous binding modes via X-ray crystallography of target-ligand complexes .
For example, conflicting hypoglycemic activity in analogs may arise from variations in cell permeability or off-target effects, necessitating orthogonal assays (e.g., glucose uptake vs. insulin secretion) .

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